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An In-Depth Technical Guide on the Theoretical Properties of Titanium Carbide

Introduction

Titanium carbide (TiC) is an exceptionally hard, refractory ceramic material belonging to the
family of transition metal carbides. Its unique combination of properties—including high thermal
stability, excellent mechanical strength, and good electrical conductivity—makes it a critical
material for a wide range of demanding applications, from cutting tools and wear-resistant
coatings to reinforcing phases in advanced composites.[1][2] Theoretical and computational
studies, primarily leveraging first-principles methods, have been instrumental in elucidating the
fundamental origins of these properties, providing invaluable insights for material design and
discovery. This guide offers a detailed overview of the theoretical properties of TiC, focusing on
its structural, electronic, mechanical, and thermal characteristics as determined through
computational modeling.

Structural and Physical Properties

The foundational properties of TiC are derived from its highly stable crystal structure.
Theoretically, TiC crystallizes in the rock-salt (NaCl) face-centered cubic (FCC) structure.[1][3]
This structure is a key determinant of its physical characteristics.

Crystal Structure:
e Crystal System: Cubic[1]

e Space Group: Fm-3m (No. 225)[1][3]
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o Atomic Positions: Ti atoms occupy the (0,0,0) positions, while C atoms are located at the
(1/2,1/2,1/2) octahedral interstitial sites.[1] Each atom is octahedrally coordinated with six
atoms of the other element.[1]

Below is a diagram representing the unit cell of Titanium Carbide.

E
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Caption: Unit cell of Titanium Carbide (TiC) with the rock-salt crystal structure.

Quantitative Structural and Physical Data

The theoretical values for TiC's properties, derived primarily from Density Functional Theory
(DFT) calculations, align closely with experimental findings.

Property Theoretical Value Unit Reference
Lattice Parameter (a) 0.4327 nm [1]
Calculated Density 4.88 g/cm3 [4]
Experimental Density 4.93 g/cm3 [315]
Formation Energy -0.808 eV/atom [4]

Electronic Properties and Chemical Bonding

The electronic structure of TiC is responsible for its unique blend of ceramic and metallic
characteristics. Ab initio calculations have been pivotal in understanding the nature of its
chemical bonds.

» Electronic Band Structure: First-principles calculations show that TiC is metallic, with no
electronic band gap.[4] The density of states (DOS) at the Fermi level is non-zero, primarily
composed of Ti 3d states, which accounts for its electrical conductivity.[6]

e Chemical Bonding: The bonding in TiC is a complex mixture of ionic, covalent, and metallic
contributions.[7][8]

o lonic Bonding: There is a significant charge transfer from titanium to carbon atoms,
indicating a strong ionic character.[7][9][10]

o Covalent Bonding: Hybridization between Ti 3d and C 2p orbitals leads to strong covalent
Ti-C bonds, which are a primary contributor to the material's high hardness and melting

point.[7]
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o Metallic Bonding: The delocalized Ti 3d electrons form Ti-Ti metallic bonds, which are
responsible for the material's electrical conductivity.[7]

The interplay of these bonding types dictates the macroscopic properties of TiC, as illustrated
in the diagram below.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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